molecular formula C8H9BrFN B1453013 N-(2-Bromo-6-fluorobenzyl)-N-methylamine CAS No. 1287218-39-6

N-(2-Bromo-6-fluorobenzyl)-N-methylamine

Cat. No. B1453013
M. Wt: 218.07 g/mol
InChI Key: ARXBGWZIMPUEOZ-UHFFFAOYSA-N
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Description

The compound “2-Bromo-6-fluorobenzyl bromide” is a related compound that is a white to yellow solid . It has a molecular weight of 267.92 and is stored at temperatures between 2-8°C .


Synthesis Analysis

A method for preparing a related compound, “2-bromo-6-fluorobenzaldehyde”, involves the use of 2-bromo-6-fluorotoluene, hydrobromic acid, and hydrogen peroxide . The reaction is carried out in the presence of an organic or inorganic solvent .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, “2-Bromo-6-fluorobenzyl bromide” has a molecular formula of C7H5Br2F .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of organoboron reagents, which could potentially include bromo-fluorobenzyl compounds .


Physical And Chemical Properties Analysis

“2-Bromo-6-fluorobenzyl bromide” is a white to yellow solid with a molecular weight of 267.92 . It has a storage temperature of 2-8°C .

Scientific Research Applications

  • Synthetic Pathways and Chemical Synthesis : The synthesis of complex molecules often involves halogenated intermediates similar to N-(2-Bromo-6-fluorobenzyl)-N-methylamine. For example, an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety in dopamine and serotonin receptor antagonists, highlights the importance of bromo and amino functional groups in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).

  • Pharmacological Research : Research into new psychoactive substances such as 25B-NBF, which includes a bromo and fluorobenzyl structure, underscores the ongoing exploration of halogenated amines in studying receptor binding and activity, potentially leading to the discovery of novel therapeutics (Kim et al., 2019).

  • Material Science and Catalysis : In material science and catalysis, the specific structural features of compounds like N-(2-Bromo-6-fluorobenzyl)-N-methylamine could be crucial. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been shown to be efficient catalysts, suggesting that fluorinated compounds play a significant role in catalytic processes (Yang et al., 2015).

  • Analytical and Bioanalytical Chemistry : The identification and quantification of structurally similar compounds in biological samples, as demonstrated in the analysis of 25B-NBOMe, highlight the importance of such compounds in toxicological studies and forensic science (Poklis et al., 2014).

  • Organic Synthesis and Medicinal Chemistry : The development of novel synthetic routes for compounds containing benzyl and amino groups, such as in the improved synthesis of N-methylcadaverine, illustrates the broader relevance of these functional groups in organic synthesis and the design of bioactive molecules (Anderson et al., 2018).

Safety And Hazards

“2-Bromo-6-fluorobenzyl bromide” is classified as corrosive . It can cause skin irritation and serious eye irritation . If inhaled, it may cause respiratory irritation .

Future Directions

The future directions for a compound depend on its potential applications. For example, bromo-fluorobenzyl compounds could potentially be used in the synthesis of pharmaceutical compounds, agrochemicals, and materials science .

properties

IUPAC Name

1-(2-bromo-6-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXBGWZIMPUEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-6-fluorobenzyl)-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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